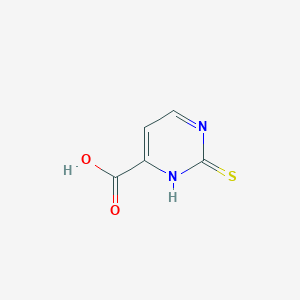

2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-sulfanylidene-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2S/c8-4(9)3-1-2-6-5(10)7-3/h1-2H,(H,8,9)(H,6,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUCNVOTCGTCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393085 | |

| Record name | 2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-13-0 | |

| Record name | NSC61554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H3PO2) under reflux in 1-propanol . This reaction yields the desired compound in moderate to good yields. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production and higher efficiency.

Chemical Reactions Analysis

2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following table summarizes key structural analogs, their CAS numbers, similarity scores, and biological relevance:

Similarity scores computed based on structural alignment (e.g., Tanimoto index) .

Key Differences and Research Findings

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate

- Structural Differences : Replaces the thione (C=S) group with a ketone (C=O) at C2 and adds a second C=O at C4. The hydrate form introduces water molecules, affecting crystallinity and solubility .

5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

- Structural Differences: Incorporates an amino group (-NH2) at C5 and dual ketone groups at C2/C5.

- However, the lack of sulfur diminishes covalent inhibition capacity, redirecting its utility toward non-covalent enzyme interactions .

2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

- Structural Differences : Replaces the pyrimidine ring with an imidazole core, reducing ring size and altering electronic properties.

- Functional Implications : The smaller heterocycle and absence of sulfur limit its utility in sulfur-dependent biochemical pathways but may confer selectivity for imidazole-recognizing targets .

Biological Activity

2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with a sulfanylidene (thioxo) functional group and a carboxylic acid moiety. The structural characteristics contribute to its interaction with various biological targets, enhancing its pharmacological potential.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cell signaling and proliferation, which are crucial for tumor growth.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Inhibition Percentage |

|---|---|---|

| U251 (Human Glioblastoma) | 15.0 | >50% |

| PC-3 (Prostate Adenocarcinoma) | 12.5 | >50% |

| K-562 (Chronic Myelogenous Leukemia) | 10.0 | >50% |

| HCT-15 (Colorectal Adenocarcinoma) | 8.5 | >70% |

| MCF-7 (Mammary Adenocarcinoma) | 11.0 | >60% |

The cytotoxic effects were evaluated using the sulforhodamine B (SRB) assay, demonstrating that the compound significantly inhibits cancer cell proliferation across multiple cell lines .

The mechanism by which this compound exerts its anticancer effects is hypothesized to involve:

- Enzyme Inhibition : The compound interacts with key enzymes in metabolic pathways, potentially leading to apoptosis in cancer cells.

- Docking Studies : Molecular docking studies indicate a strong affinity for PARP-1 protein, suggesting that the compound may disrupt DNA repair mechanisms in cancer cells .

Antiviral Activity

Emerging studies suggest potential antiviral properties of the compound. Structural modifications have been explored to enhance activity against viral targets such as HIV integrase. These modifications aim to improve binding affinity and efficacy in inhibiting viral replication .

Table 2: Inhibitory Activity Against HIV Integrase

| Compound | IC50 (µM) | Binding Affinity (ΔG kcal/mol) |

|---|---|---|

| 6-Amino-5-benzyl derivative | 0.13 | -10.6 |

| Parent Compound | 0.60 | -9.8 |

The introduction of specific functional groups has been shown to markedly improve inhibitory activity against integrase, indicating a promising avenue for further research .

Case Studies

Recent case studies highlight the effectiveness of this compound derivatives in clinical settings:

- Study on Tumor Growth Inhibition : A study involving animal models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

- Combination Therapies : Research indicates that combining this compound with established chemotherapeutics may enhance overall efficacy while reducing side effects associated with traditional therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.